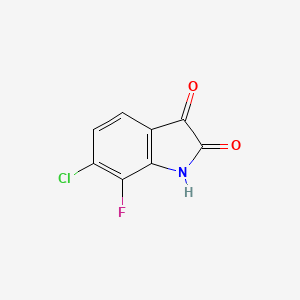

6-Chloro-7-fluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIXRLPJNJURAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651853 | |

| Record name | 6-Chloro-7-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942493-23-4 | |

| Record name | 6-Chloro-7-fluoro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942493-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-7-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-fluoroindoline-2,3-dione, a halogenated derivative of isatin, is a synthetic compound of significant interest in medicinal chemistry. Isatin and its analogs are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the potential biological activities of this compound, based on the current body of scientific literature on related compounds. The information is presented to facilitate further research and drug development efforts centered on this promising scaffold.

Chemical Properties

This compound, with the CAS number 942493-23-4, is a solid at room temperature. Its core structure is an indoline-2,3-dione, also known as isatin, substituted with a chlorine atom at the 6-position and a fluorine atom at the 7-position.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 942493-23-4 | [1] |

| Molecular Formula | C₈H₃ClFNO₂ | [1] |

| Molecular Weight | 199.57 g/mol | [1] |

| Appearance | Solid | - |

| Storage | Sealed in dry, room temperature | - |

| Purity | Typically >97% | - |

Spectral Data (Predicted)

Due to the limited availability of specific spectral data for this compound, the following are predicted values based on analyses of structurally similar compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns influenced by the chlorine and fluorine substituents. An N-H proton signal (if not exchanged) would appear as a broad singlet. |

| ¹³C NMR | Carbonyl carbons (C2 and C3) resonating at approximately 180-190 ppm and 160-170 ppm, respectively. Aromatic carbons would appear in the 110-150 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms. |

| IR (Infrared) Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (around 1700-1750 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the isatin core. |

Synthesis and Experimental Protocols

Putative Synthesis of this compound

The following protocol is a proposed method and would require optimization.

Reaction Scheme:

3-Chloro-2-fluoroaniline → this compound

Materials:

-

3-Chloro-2-fluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated sulfuric acid

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Formation of the isonitrosoacetanilide:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-chloro-2-fluoroaniline in a solution of hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate and anhydrous sodium sulfate in water.

-

Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 30°C.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate of the isonitrosoacetanilide derivative is filtered, washed with cold water, and dried.

-

-

Cyclization to this compound:

-

Carefully add the dried isonitrosoacetanilide derivative in small portions to pre-heated concentrated sulfuric acid (around 70-80°C).

-

After the addition is complete, heat the mixture for a short period.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated this compound is filtered, washed thoroughly with water until neutral, and then dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

-

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isatin derivatives is well-documented for a variety of pharmacological effects.[2][3][4] Halogenation, particularly at the 5, 6, and 7-positions of the isatin ring, has been shown to enhance cytotoxic and antineoplastic activities.[5]

Potential Biological Activities

-

Anticancer Activity: Isatin derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring can enhance this activity.

-

Enzyme Inhibition: Isatins are known to be inhibitors of various enzymes, including caspases, kinases, and proteases. This inhibitory action is a key mechanism behind their therapeutic effects.

-

Antibacterial and Antiviral Activity: Many isatin derivatives have demonstrated significant activity against a range of bacteria and viruses.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of isatin derivatives, this compound could potentially modulate several key signaling pathways involved in cell growth, proliferation, and death.

References

A Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of 6-Chloro-7-fluoroindoline-2,3-dione, a halogenated derivative of isatin. Isatins are a well-established class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making this compound a compound of considerable interest for further investigation.

Physicochemical Characteristics

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key predicted and known physicochemical properties. For context, data for the related compounds 6-chloroindoline-2,3-dione and 7-fluoroindoline-2,3-dione are also provided.

| Property | This compound | 6-Chloroindoline-2,3-dione | 7-Fluoroindoline-2,3-dione |

| Molecular Formula | C₈H₃ClFNO₂ | C₈H₄ClNO₂[1] | C₈H₄FNO₂[2] |

| Molecular Weight | 199.57 g/mol | 181.57 g/mol [1] | 165.12 g/mol [2] |

| CAS Number | 942493-23-4[3] | 17630-75-0 | 317-20-4[4] |

| Appearance | |||

| Melting Point | 241 °C[1] | ||

| Boiling Point | |||

| Solubility | |||

| XLogP3 | 1.3[1] | ||

| Hydrogen Bond Donor Count | 1[1] | ||

| Hydrogen Bond Acceptor Count | 2[1] | ||

| Topological Polar Surface Area | 46.2 Ų[1] |

Experimental Protocols: Synthesis of Substituted Isatins

The synthesis of this compound can be achieved through established methods for preparing substituted isatins, most notably the Sandmeyer isatin synthesis.[5] This process typically involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

General Protocol for Sandmeyer Isatin Synthesis

Materials:

-

Substituted Aniline (e.g., 3-Chloro-2-fluoroaniline)

-

Chloral Hydrate

-

Hydroxylamine Hydrochloride

-

Sodium Sulfate

-

Concentrated Hydrochloric Acid

-

Concentrated Sulfuric Acid or Methanesulfonic Acid[5]

-

Ethanol

-

Water

-

Ice

Procedure:

-

Formation of the Isonitrosoacetanilide Intermediate:

-

A solution of the substituted aniline in aqueous hydrochloric acid is prepared.

-

To this solution, an aqueous solution of chloral hydrate and sodium sulfate is added.

-

An aqueous solution of hydroxylamine hydrochloride is then added portion-wise while maintaining the reaction temperature.

-

The reaction mixture is heated to facilitate the formation of the isonitrosoacetanilide intermediate, which may precipitate from the solution.

-

The intermediate is isolated by filtration, washed with water, and dried.

-

-

Cyclization to the Isatin:

-

The dried isonitrosoacetanilide intermediate is added carefully to a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, at a controlled temperature.[5]

-

The reaction mixture is heated to promote cyclization.

-

After the reaction is complete, the mixture is cooled and poured onto crushed ice to precipitate the crude isatin product.

-

The crude product is collected by filtration, washed thoroughly with water to remove residual acid, and then dried.

-

-

Purification:

-

The crude isatin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of isatin derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[6][7] Halogenated isatins, in particular, have shown cytotoxic and antineoplastic activities.[8]

The biological effects of isatins are often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some isatin derivatives have been shown to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival. Inhibition of these kinases can disrupt signaling pathways that are often dysregulated in cancer.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. Its unique substitution pattern may confer novel biological activities, making it a promising candidate for drug discovery and development programs. The experimental protocols and physicochemical data presented in this guide provide a foundational resource for researchers embarking on the investigation of this intriguing molecule.

References

- 1. 6-Chloroindoline-2,3-dione | C8H4ClNO2 | CID 241331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Fluoroisatin(317-20-4) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 317-20-4|7-Fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 8. 6-Chloro-1-methylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-7-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-7-fluoroindoline-2,3-dione, a halogenated isatin derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a specific, published experimental protocol for this exact compound, this guide details a well-established and plausible synthetic route, the Sandmeyer isatin synthesis, adapted for this target molecule. The information presented herein is curated for an audience with a strong background in organic chemistry.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The unique structural features of the isatin core, particularly the presence of reactive carbonyl groups and an active N-H proton, allow for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The targeted compound, this compound, incorporates both chloro and fluoro substituents on the aromatic ring, which can significantly influence its physicochemical properties and biological activity.

Proposed Synthesis Pathway: The Sandmeyer Isatin Synthesis

The most probable and widely applicable method for the synthesis of substituted isatins, including this compound, is the Sandmeyer isatin synthesis. This classical method involves the reaction of a corresponding aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid to yield the desired isatin.

The proposed synthesis of this compound commences with the commercially available starting material, 3-chloro-2-fluoroaniline.

Caption: Proposed Sandmeyer synthesis pathway for this compound.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and computed properties.

| Property | Value |

| CAS Number | 942493-23-4 |

| Molecular Formula | C₈H₃ClFNO₂ |

| Molecular Weight | 199.57 g/mol |

| Appearance | Expected to be a solid |

| Purity (Typical) | >97% (as commercially available)[1] |

| Storage Temperature | Room temperature, sealed in dry conditions[1] |

Experimental Protocol (Adapted General Procedure)

The following is a generalized experimental protocol for the Sandmeyer synthesis of this compound, based on established procedures for similar isatin derivatives. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

Materials:

-

3-Chloro-2-fluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated hydrochloric acid

-

Sodium sulfate, anhydrous

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve anhydrous sodium sulfate in deionized water with heating until a saturated solution is obtained.

-

In a separate beaker, prepare a solution of 3-chloro-2-fluoroaniline in a mixture of deionized water and concentrated hydrochloric acid.

-

Add the aniline hydrochloride solution to the hot sodium sulfate solution in the reaction flask.

-

In another beaker, dissolve chloral hydrate in deionized water. Add this solution to the reaction mixture.

-

Prepare a solution of hydroxylamine hydrochloride in deionized water and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The formation of a precipitate indicates the formation of the isonitrosoacetanilide intermediate.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from aqueous ethanol to obtain the purified isonitrosoacetanilide intermediate.

-

Dry the product in a vacuum oven.

Step 2: Cyclization to this compound

Materials:

-

Isonitrosoacetanilide intermediate from Step 1

-

Concentrated sulfuric acid

-

Crushed ice

-

Deionized water

Procedure:

-

In a beaker, carefully add the dried isonitrosoacetanilide intermediate in small portions to ice-cold concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10°C using an ice-salt bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for 30-60 minutes.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

A precipitate of this compound will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the product thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Caption: General experimental workflow for the Sandmeyer synthesis of this compound.

Safety Considerations

-

3-Chloro-2-fluoroaniline: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Chloral Hydrate: This substance is harmful if swallowed.

-

Hydroxylamine Hydrochloride: This compound is a potential skin sensitizer and is corrosive.

-

Concentrated Sulfuric and Hydrochloric Acids: These are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of this compound can be effectively achieved through the well-established Sandmeyer isatin synthesis, utilizing 3-chloro-2-fluoroaniline as the starting material. This technical guide provides a detailed, albeit generalized, experimental protocol to aid researchers in the preparation of this and similar halogenated isatin derivatives. The successful synthesis of this compound will enable further investigation into its potential applications in drug discovery and development. It is imperative that all experimental work is conducted with strict adherence to safety protocols in a suitable laboratory setting.

References

biological activity of 6-Chloro-7-fluoroindoline-2,3-dione.

An In-Depth Technical Guide on the Predicted Biological Activity of 6-Chloro-7-fluoroindoline-2,3-dione

Disclaimer: Direct experimental data on the biological activity of this compound is not currently available in the public scientific literature. This guide provides a predictive overview based on the well-documented activities of structurally similar halogenated indoline-2,3-dione (isatin) derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that forms the core of a wide array of biologically active compounds. The isatin ring system is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. Halogenation, in particular, has been a key strategy in the development of potent isatin-based therapeutic agents. The introduction of chloro and fluoro substituents onto the aromatic ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets.

This technical guide focuses on the predicted biological activities of this compound, a novel isatin derivative. By examining the structure-activity relationships (SAR) of related halogenated isatins, we can extrapolate potential therapeutic applications for this compound, primarily in the areas of oncology and infectious diseases.

Predicted Biological Activities

Based on extensive research into halogenated isatin derivatives, this compound is predicted to exhibit several key biological activities:

-

Cytotoxic and Antineoplastic Activity: Halogenated isatins are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] Studies on di- and tri-halogenated isatins have demonstrated that substitutions at the C5, C6, and C7 positions can significantly enhance anticancer activity.[1][3] The presence of both a chloro and a fluoro group on the 6- and 7-positions of the isatin core in the target compound suggests a strong potential for antiproliferative effects. The introduction of fluorine can enhance binding affinity, metabolic stability, and cell permeability.[4]

-

Antimicrobial Activity: Isatin derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[5][6][7][8][9][10] The presence of halogens on the isatin ring is often correlated with increased antimicrobial potency. Therefore, this compound is a promising candidate for development as a novel antibacterial or antifungal agent.

-

Enzyme Inhibition: The isatin scaffold is a known inhibitor of several classes of enzymes.

-

Caspase Inhibition: Certain fluorinated isatin derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and -7, which are key executioner enzymes in the apoptotic cascade.[11] This suggests a potential role for this compound in modulating apoptosis.

-

Monoamine Oxidase (MAO) Inhibition: Isatin and its analogs have been studied for their inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[12][13] Halogen substitution can influence the selectivity and potency of MAO inhibition.

-

Tyrosinase Inhibition: Some isatin derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[14]

-

Quantitative Data on Related Halogenated Isatin Derivatives

To provide a comparative context for the potential potency of this compound, the following table summarizes the cytotoxic activity (IC50 values) of various halogenated isatin derivatives against different cancer cell lines, as reported in the literature.

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| 5-Fluoroisatin | 5-F | HeLa | >50 | [2] |

| 5-Chloroisatin | 5-Cl | HeLa | ~40 | [2] |

| 5-Bromoisatin | 5-Br | HeLa | ~30 | [2] |

| 5,7-Dibromoisatin | 5,7-diBr | U937 | 8.9 | [1] |

| 5,6,7-Tribromoisatin | 5,6,7-triBr | U937 | 5.4 | [1] |

| 5-Bromo-6-fluoro-N-benzylisatin | 5-Br, 6-F | K562 | 2.32 | [4] |

| 5,6,7-Trichloroisatin | 5,6,7-triCl | K562 | 1.75 | [4] |

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are proposed:

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K562, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium.

-

Compound Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Mechanisms of Action

Based on the known mechanisms of related compounds, the following diagrams illustrate potential signaling pathways that could be modulated by this compound.

Caption: Predicted intrinsic apoptosis pathway activated by this compound.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests a profile of significant biological activity. Drawing parallels with other halogenated isatin derivatives, this compound is a compelling candidate for investigation as a potential anticancer and antimicrobial agent. The provided predictive analysis, along with proposed experimental workflows, serves as a foundational guide for researchers and drug development professionals to unlock the therapeutic potential of this novel molecule. Further empirical studies are essential to confirm these predictions and to fully elucidate the pharmacological profile of this compound.

References

- 1. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. turkjps.org [turkjps.org]

- 11. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Chloro-7-fluoroindoline-2,3-dione: A Technical Guide

Disclaimer: Direct experimental data on 6-Chloro-7-fluoroindoline-2,3-dione is not available in the public domain at the time of this report. This guide synthesizes information from studies on structurally related halogenated indoline-2,3-dione (isatin) derivatives to forecast potential therapeutic targets, mechanisms of action, and experimental validation strategies. The predictions are based on established structure-activity relationships for the isatin scaffold.

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.[1][2] The isatin core is a key component of several approved drugs, such as the anticancer agent Sunitinib.[1]

Halogenation is a frequently employed strategy in drug design to modulate the physicochemical and biological properties of lead compounds. The introduction of chloro and fluoro substituents onto the isatin ring, as in this compound, is anticipated to enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[3] This guide explores the probable therapeutic targets of this specific di-halogenated isatin based on the known activities of its analogs.

Predicted Therapeutic Targets and Mechanisms of Action

Based on extensive research on halogenated isatin derivatives, this compound is likely to exhibit activity against several key cellular targets, primarily implicated in cancer and neurological disorders.

Protein Kinases

A primary target for many isatin-based anticancer agents is the protein kinase family. Substituted isatins are known to function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases.

-

Potential Kinase Targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in oncogenic signaling.

-

Predicted Mechanism: The indolinone core mimics the adenine region of ATP, binding to the hinge region of the kinase domain. The 6-chloro and 7-fluoro substituents would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of these kinases would disrupt downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

References

An In-depth Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-7-fluoroindoline-2,3-dione and its analogous compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. The indoline-2,3-dione (isatin) scaffold is a prominent privileged structure in medicinal chemistry, and the introduction of halogen atoms such as chlorine and fluorine can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.

Synthesis of Halogenated Indoline-2,3-dione Derivatives

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be conceptualized based on established methods for the preparation of related halogenated isatins. A common strategy involves the synthesis of a corresponding indole precursor, followed by its oxidation to the desired indoline-2,3-dione.

A potential precursor, 6-chloro-7-fluoro-1H-indole, is commercially available. The subsequent oxidation of the indole to the isatin can be achieved through various methods.

Experimental Protocol: Plausible Oxidation of 6-Chloro-7-fluoro-1H-indole

This protocol is a generalized procedure based on the oxidation of substituted indoles to isatins and would require optimization for the specific substrate.

Materials:

-

6-Chloro-7-fluoro-1H-indole

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 6-chloro-7-fluoro-1H-indole (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add iodine (0.1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl hydroperoxide (3 mmol) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a workflow diagram illustrating this plausible synthetic approach.

Biological Activities and Quantitative Data

While specific biological data for this compound derivatives are limited, extensive research on analogous halogenated indoline-2,3-diones has revealed significant potential in oncology and enzyme inhibition. The data presented in the following tables are for closely related analogs and serve as a strong indicator of the potential therapeutic applications of the title compound class.

Anticancer Activity

Halogenated indoline-2,3-dione derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The substitution pattern of halogens on the isatin ring plays a crucial role in determining the potency and selectivity of these compounds.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |

| Analog 1 | 5-Chloro-indole-2-carboxylate derivative | LOX-IMVI (Melanoma) | 1.12 |

| Analog 2 | 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | A549 (Lung) | 15.6 |

| HCT116 (Colon) | 12.5 | ||

| MCF7 (Breast) | 18.7 | ||

| Analog 3 | 5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dione | A549 (Lung) | 12.5 |

| HCT116 (Colon) | 10.4 | ||

| MCF7 (Breast) | 15.6 | ||

| Analog 4 | 5-Fluoro-1-(2-chloro-6-fluorobenzyl)indoline-2,3-dione | A549 (Lung) | 9.4 |

| HCT116 (Colon) | 8.3 | ||

| MCF7 (Breast) | 12.5 |

Data for Analogs 2, 3, and 4 are from studies on fluorinated isatins and their derivatives. Data for Analog 1 is from research on 5-chloro-indole-2-carboxylate derivatives as inhibitors of EGFR/BRAF pathways.

Enzyme Inhibitory Activity

Indoline-2,3-dione derivatives are known to inhibit various enzymes, including protein kinases, which are critical targets in cancer therapy.

| Compound ID | Target Enzyme | IC₅₀ (nM) |

| Analog 5 | EGFRT790M | 8.6 |

| Analog 6 | BRAFV600E | 43 |

Data for Analogs 5 and 6 are from studies on 5-chloro-indole-2-carboxylate derivatives.

Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the biological activity of indoline-2,3-dione derivatives.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Kinase Inhibition Assay (HTRF® KinEASE™)

Purpose: To quantify the inhibitory activity of the compounds against a specific protein kinase (e.g., EGFRT790M).

Materials:

-

Recombinant kinase (e.g., EGFRT790M)

-

Biotinylated substrate peptide

-

ATP

-

Kinase reaction buffer

-

Test compounds in DMSO

-

HTRF® KinEASE™ detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

384-well low volume plates

-

HTRF-compatible plate reader

Procedure:

-

Dispense the test compounds at various concentrations into the wells of a 384-well plate.

-

Add the kinase and biotinylated substrate peptide solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ values from the dose-response curves.

The workflow for a typical kinase inhibition assay is depicted below.

Signaling Pathways

Analogs of this compound have been shown to be potent inhibitors of the EGFR and BRAF kinases. These kinases are key components of signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

The EGFR/BRAF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates a downstream signaling cascade, including the RAS-RAF-MEK-ERK (MAPK) pathway. BRAF is a serine/threonine-protein kinase within this pathway. Mutations in EGFR or BRAF can lead to constitutive activation of this pathway, promoting tumorigenesis. Inhibition of these kinases by small molecules like indoline-2,3-dione derivatives can block these aberrant signals.

The following diagram illustrates a simplified representation of the EGFR/BRAF signaling cascade and the points of inhibition.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel anticancer agents and enzyme inhibitors. The data on analogous compounds strongly suggest that this scaffold is a viable starting point for lead optimization campaigns. The synthetic accessibility and the potential for potent and selective biological activity make these compounds a compelling area for further investigation in drug discovery. This guide provides a foundational understanding to aid researchers in their exploration of this important chemical space.

The Enigmatic Mechanism of 6-Chloro-7-fluoroindoline-2,3-dione: A Technical Guide to a Putative Caspase-Mediated Apoptotic Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the precise mechanism of action for 6-Chloro-7-fluoroindoline-2,3-dione is not extensively available in current scientific literature. This technical guide, therefore, presents a scientifically inferred mechanism based on the well-documented biological activities of structurally related halogenated isatin derivatives. The proposed pathways and experimental data are extrapolated from studies on analogous compounds and should be considered as a foundational framework for future research.

Core Postulated Mechanism: Selective Inhibition of Effector Caspases-3 and -7

The primary hypothesized mechanism of action for this compound centers on the potent and selective inhibition of caspase-3 and caspase-7. These cysteine-aspartic proteases are critical executioners in the apoptotic cascade. Isatin-based compounds, particularly those with halogen substitutions, have demonstrated significant inhibitory activity against these caspases.[1] The chloro and fluoro substituents at the 6th and 7th positions of the indoline-2,3-dione core are believed to enhance the molecule's interaction with the active site of these enzymes.

Isatin sulfonamides, a related class of compounds, are known to derive their selectivity for caspases 3 and 7 by primarily interacting with the S2 subsite of the enzyme, a departure from typical peptide-based inhibitors that target the S1 aspartic acid binding pocket.[2] This unique binding mode may contribute to the potency and selectivity of halogenated isatin derivatives. Inhibition of these effector caspases effectively halts the downstream events of apoptosis, preventing the cleavage of cellular substrates and the organized dismantling of the cell.

Biological Implications and Therapeutic Potential

The inhibition of caspases 3 and 7 has profound implications for therapeutic interventions in diseases characterized by excessive apoptosis.[2] By preventing programmed cell death, this compound and its analogs could be investigated for their potential in treating neurodegenerative disorders, ischemic conditions, and certain autoimmune diseases.

Conversely, many isatin derivatives have also been explored for their anticancer properties, which, paradoxically, often involve the induction of apoptosis.[3] Fluorinated isatins have been shown to induce apoptosis through the dissipation of the mitochondrial membrane and the generation of reactive oxygen species (ROS).[3] This suggests a complex, context-dependent mechanism where the specific cellular environment and the overall substitution pattern on the isatin core dictate the ultimate biological outcome. It is plausible that this compound could exhibit pro-apoptotic or anti-apoptotic effects depending on the cell type and the presence of other cellular signals.

Quantitative Data on Related Halogenated Isatin Derivatives

The following table summarizes the inhibitory potency of various 7-halogenated isatin sulfonamides against caspase-3 and caspase-7, providing a comparative basis for the potential activity of this compound.

| Compound (7-substituted Isatin Sulfonamide) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Reference |

| 7-Fluoro-N-methyl derivative | 5.2 | 7.8 | [1] |

| 7-Chloro-N-methyl derivative | 3.9 | 5.1 | [1] |

| 7-Bromo-N-methyl derivative | 2.6 | 3.3 | [1] |

| 7-Iodo-N-methyl derivative | 3.1 | 4.0 | [1] |

| Halogen-free parent compound | 6.8 | 10.5 | [1] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Caspase-3/7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human caspase-3 and caspase-7.

Materials:

-

Recombinant human caspase-3 and caspase-7 (active form)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission ~360/460 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer).

-

Add 25 µL of recombinant caspase-3 or caspase-7 solution (final concentration ~1 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate Ac-DEVD-AMC (final concentration ~10 µM).

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 60 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Apoptosis Assay

Objective: To evaluate the effect of this compound on apoptosis in a cellular context.

Materials:

-

Human cell line (e.g., Jurkat cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Apoptosis-inducing agent (e.g., staurosporine or etoposide)

-

This compound (dissolved in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed Jurkat cells in a 24-well plate at a density of 2 x 10^5 cells/mL and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Induce apoptosis by adding staurosporine (final concentration ~1 µM). Include a non-induced control.

-

Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound in the apoptotic cascade.

Caption: A typical workflow for an in vitro caspase inhibition assay.

References

- 1. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione (CAS Number: 942493-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Chloro-7-fluoroindoline-2,3-dione, a halogenated derivative of isatin. This document consolidates available data on its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its antimicrobial and anticancer activities. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Core Properties and Data

This compound, also known as 6-chloro-7-fluoro-1H-indole-2,3-dione, is a heterocyclic organic compound belonging to the isatin family. The introduction of chlorine and fluorine atoms to the indoline core significantly influences its electronic properties and biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 942493-23-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₃ClFNO₂ | [4][5][6][7] |

| Molecular Weight | 199.57 g/mol | [2][6] |

| IUPAC Name | 6-chloro-7-fluoro-1H-indole-2,3-dione | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2][6] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

| InChI Key | KPIXRLPJNJURAJ-UHFFFAOYSA-N | [1][2] |

| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [7] |

Biological Activity

The biological activities of this compound and related isatin derivatives are summarized in Table 2. The halogen substitutions are known to enhance the biological potential of the isatin scaffold.[1]

| Activity | Organism/Cell Line | Quantitative Data | Reference |

| Antifungal | Fusarium oxysporum | IC₅₀: 0.60 µg/mL | [1] |

| Antibacterial | Various bacterial strains | Inhibition zones: 4-9 mm (moderate activity) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, leveraging established methods for isatin synthesis, such as the Sandmeyer isatin synthesis.[1]

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]

The Halogen Effect: A Deep Dive into the Structure-Activity Relationship of Halogenated Isatins

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of halogenation in modulating the biological activity of isatin, a privileged scaffold in medicinal chemistry. By examining the structure-activity relationships (SAR) of halogenated isatins, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents with enhanced potency and selectivity. This document delves into their anticancer, antiviral, and enzyme-inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: Isatin and the Power of Halogenation

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound with a broad spectrum of pharmacological activities. Its unique structural features, including a planar bicyclic system and reactive carbonyl groups, make it an ideal starting point for the synthesis of diverse bioactive molecules.[1] Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful strategy in drug discovery to enhance therapeutic efficacy. Halogens can influence a compound's lipophilicity, electronic properties, metabolic stability, and binding affinity to biological targets, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on how the strategic placement of halogens on the isatin core profoundly impacts its biological activities.

Structure-Activity Relationship of Halogenated Isatins

The biological activity of halogenated isatins is significantly influenced by the nature, position, and number of halogen substituents on the aromatic ring.

Anticancer Activity

Halogenated isatins have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The SAR studies reveal that the position and nature of the halogen atom are crucial for anticancer potency.

-

Position of Halogenation:

-

C-5 Position: Substitution at the C-5 position of the isatin ring is frequently associated with enhanced anticancer activity. For instance, a chlorine atom or a methyl group at the C-5 position has been shown to be beneficial for antitumor activity.[3]

-

C-7 Position: Halogenation at the C-7 position can also lead to improved inhibitory potency.[4] Some 7-halogenated derivatives have exhibited slightly improved inhibitory potencies against caspases compared to their non-halogenated counterparts.[5][6][7]

-

Multi-substitution: Di- or tri-halogenated isatins often exhibit superior antiproliferative efficacy with lower IC50 values.[8] Substitution at the 5-, 6-, and 7-positions with halogens has resulted in higher inhibitory activity against leukemia cells.[8]

-

-

Nature of Halogen: The type of halogen also plays a role, with bromine and chlorine substitutions often leading to significant improvements in activity. For example, 5-bromo-isatin derivatives have shown notable anticancer effects.[9]

Table 1: Anticancer Activity of Halogenated Isatin Derivatives (IC50/EC50 values in µM)

| Compound | Halogen Substitution | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| EMAC4001 | 5-Cl | A549, IGR39, U87, etc. | 0.01 - 0.38 | [3] |

| EMAC4008 | 5-CH3 (for comparison) | A549, IGR39, U87 | 0.14 - 0.23 | [3] |

| 4l | 5,7-dibromo-6-fluoro | K562 (Leukemia) | 1.75 | [8] |

| 4l | 5,7-dibromo-6-fluoro | HepG2 (Hepatocellular Carcinoma) | 3.20 | [8] |

| 4l | 5,7-dibromo-6-fluoro | HT-29 (Colon Carcinoma) | 4.17 | [8] |

| 1d | 5-bromo | Leukemia subpanel | 0.69 - 3.35 | [9] |

| 5b, 5r | 5-halo | MCF-7 (Breast Cancer) | 18.13 | [10][11] |

| 5n | 5-halo | MCF-7 (Breast Cancer) | 20.17 | [10][11] |

| Isatin-hydrazone derivative | 2,6-dihalo on C-ring | MCF-7 (Breast Cancer) | 1.51 (4j), 3.56 (4k) | [8] |

| Bis-isatin analogue | Various | Multiple cell lines | 8.32 - 49.73 | [12] |

| Benzofuran-isatin hybrid | Various | Multiple cell lines | 65.4 - 89.7 | [12] |

| Ciprofloxacin-isatin hybrid | Various | Multiple cell lines | 78.1 - 90.7 | [12] |

Antiviral Activity

Halogenated isatins have also emerged as promising antiviral agents, particularly against HIV and other viruses.

-

Anti-HIV Activity: The introduction of halogens can enhance the inhibitory activity against HIV reverse transcriptase (RT). For example, a bromo derivative of an isatin-based compound showed significant inhibition of HCV RNA synthesis.[13]

-

Broad-Spectrum Antiviral Potential: Halogenated compounds, in general, have shown potential against a range of viruses, including HIV-1, Zika, Chikungunya, and SARS-CoV-2.[14] The proposed mechanisms often involve the inhibition of viral replication and protein synthesis.[14]

Table 2: Antiviral Activity of Halogenated Isatin Derivatives

| Compound | Halogen Substitution | Virus | Target/Assay | Activity (EC50/IC50) | Reference |

| SPIII-Br | 5-bromo | HCV | RNA synthesis | EC50 = 19 µg/mL | [13] |

| SPIII-5F | 5-fluoro | HCV | RNA synthesis | EC50 = 6 µg/mL | [15] |

| SPIII-5F | 5-fluoro | SARS-CoV | Replication in Vero cells | 45% max protection | [15] |

| 1a | 5-halo | HIV-1 | Replication | EC50 = 11.3 µg/mL | [16] |

| 1b | 5-halo | HIV-1 | Replication | EC50 = 13.9 µg/mL | [16] |

| 8a | N/A | HIV-1 | Reverse Transcriptase | IC50 = 11.5 µM | [16] |

| 17b | N/A | HIV-1 | Replication | EC50 = 0.0742 µM | [16] |

| TODC-3M | Dichloro | SARS-CoV-2 | Viral Titer Reduction | IC50 = 47.1 µM | [14] |

| TODI-2M | Diiodo | SARS-CoV-2 | Viral Titer Reduction | IC50 = 90.1 µM | [14] |

Enzyme Inhibition

Halogenated isatins are known to inhibit various enzymes that are crucial for disease progression, including caspases and tubulin.

-

Caspase Inhibition: Caspases are key enzymes in the apoptotic pathway. Halogenation at the 7-position of the isatin ring has been shown to slightly improve the inhibitory potency against caspase-3 and caspase-7, with some derivatives exhibiting IC50 values in the nanomolar range.[5][6][7][17]

-

Tubulin Polymerization Inhibition: Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs. Certain 5,7-dibromoisatin analogs have been found to be potent inhibitors of tubulin polymerization, with some compounds showing significantly better inhibition than the established drug vinblastine.[9][18][19]

Table 3: Enzyme Inhibition by Halogenated Isatin Derivatives (IC50 values)

| Compound | Halogen Substitution | Enzyme | IC50 | Reference |

| 7-halogenated derivative | 7-I, Br, Cl, or F | Caspase-3 | up to 2.6 nM | [5][6][7][17] |

| 7-halogenated derivative | 7-I, Br, Cl, or F | Caspase-7 | up to 3.3 nM | [5][6][7][17] |

| 11 | 5,7-dibromo | Tubulin Polymerization | Better than vinblastine | [9][18][19] |

| 13 | 5,7-dibromo | Tubulin Polymerization | Better than vinblastine | [9][18][19] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of halogenated isatins.

Synthesis of Halogenated Isatins

A common and powerful method for the synthesis of multi-substituted isatin derivatives is the Sandmeyer reaction .[8]

General Procedure for Sandmeyer Isatin Synthesis:

-

Formation of Isonitrosoacetanilide: An appropriate substituted aniline is dissolved in aqueous hydrochloric acid and sodium sulfate. To this solution, chloral hydrate and hydroxylamine hydrochloride are added. The mixture is heated, leading to the formation of the corresponding isonitrosoacetanilide intermediate.

-

Cyclization: The isolated isonitrosoacetanilide is then added to a strong acid, such as concentrated sulfuric acid, and heated. This promotes an intramolecular cyclization to form the isatin ring.

-

Halogenation: Halogenation can be achieved at different stages. Direct halogenation of the isatin core can be performed using reagents like N-bromosuccinimide (NBS) or bromine in sulfuric acid. Alternatively, halogenated anilines can be used as starting materials in the Sandmeyer synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the halogenated isatin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Caspase Activity Assay

Caspase activity is often measured using a fluorometric assay that utilizes a specific caspase substrate conjugated to a fluorescent reporter.

Protocol:

-

Cell Lysis: Cells treated with the halogenated isatin derivatives are lysed to release the cellular contents, including caspases.

-

Substrate Addition: The cell lysate is incubated with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

-

Fluorescence Measurement: If active caspases are present, they will cleave the substrate, releasing the fluorescent group (e.g., AMC). The fluorescence is then measured using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a light-scattering or fluorescence-based in vitro assay.

Protocol:

-

Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP in a microplate.

-

Compound Addition: The halogenated isatin derivatives are added to the wells at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (light scattering) at 340 nm or the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Anti-HIV Reverse Transcriptase (RT) Assay

The inhibitory effect of compounds on HIV reverse transcriptase can be evaluated using a cell-free enzymatic assay.

Protocol:

-

Reaction Mixture: A reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dNTP), and recombinant HIV-1 RT is prepared.

-

Inhibitor Addition: The halogenated isatin derivatives are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for DNA synthesis by the RT enzyme.

-

Quantification: The amount of newly synthesized DNA is quantified, typically by measuring the incorporation of the labeled dNTP. A decrease in DNA synthesis in the presence of the compound indicates inhibition of RT activity.

Signaling Pathways and Mechanisms of Action

Halogenated isatins exert their biological effects by modulating various cellular signaling pathways, primarily inducing apoptosis in cancer cells and interfering with viral replication processes.

Induction of Apoptosis

A key mechanism of the anticancer activity of halogenated isatins is the induction of apoptosis, or programmed cell death. This often involves the intrinsic (mitochondrial) pathway.[10][11]

Caption: Intrinsic apoptosis pathway induced by halogenated isatins.

Halogenated isatins can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to apoptosis.[10][11]

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

By inhibiting tubulin polymerization, halogenated isatins disrupt the formation of the mitotic spindle, a crucial structure for cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently induces apoptosis.

Caption: General experimental workflow for isatin-based drug discovery.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some isatin derivatives have been shown to inhibit components of the MAPK pathway, such as the Ras/Raf/MEK/ERK cascade, thereby suppressing cancer cell growth.[20][21]

Caption: Inhibition of the MAPK signaling pathway by halogenated isatins.

Conclusion and Future Perspectives

The structure-activity relationship of halogenated isatins reveals a clear and significant impact of halogenation on their biological activities. The strategic introduction of halogens at specific positions of the isatin core can dramatically enhance their anticancer, antiviral, and enzyme-inhibitory properties. The data presented in this guide underscores the importance of the type and position of the halogen substituent in determining the potency and selectivity of these compounds.

Future research in this area should focus on:

-

Systematic Exploration of Polysubstituted Halogenated Isatins: To further refine the SAR and identify compounds with superior activity and safety profiles.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will facilitate the development of more targeted therapies.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

The continued exploration of halogenated isatins holds great promise for the discovery of novel and effective therapeutic agents for a range of diseases, from cancer to viral infections. This guide serves as a foundational resource to aid researchers in this exciting and impactful field.

References

- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 5. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.psu.edu [pure.psu.edu]

- 19. researchgate.net [researchgate.net]

- 20. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitogen-Activated Protein Kinases and Their Role in Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-fluoroindoline-2,3-dione, also known as 6-chloro-7-fluoroisatin, is a halogenated derivative of isatin. The isatin scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the potential medicinal chemistry applications of this compound, along with detailed (proposed) experimental protocols for its synthesis and biological evaluation.

While specific biological data for this compound is not extensively available in the public domain, the known activities of structurally related 6,7-disubstituted and other halogenated isatins suggest its potential as a valuable intermediate or lead compound in drug discovery, particularly in the areas of oncology and virology.

Synthesis of this compound

The synthesis of this compound can be achieved through the Sandmeyer isatin synthesis, a reliable method for the preparation of substituted isatins from anilines.[1][2][3] The proposed synthetic route starts from the commercially available 3-chloro-2-fluoroaniline.

Experimental Protocol: Sandmeyer Isatin Synthesis

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-chloro-2-fluorophenyl)acetamide (Intermediate 2)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of chloral hydrate in 500 mL of water.

-

Add a solution of 29 g (0.2 mol) of 3-chloro-2-fluoroaniline in 100 mL of 5 M hydrochloric acid.

-

Add a solution of 69.5 g (1.0 mol) of hydroxylamine hydrochloride in 200 mL of water.

-

Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically complete within 1-2 hours, indicated by the formation of a precipitate.

-

Cool the reaction mixture in an ice bath to 10°C.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield the isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound (Target Compound)

-

To a 500 mL beaker, add 200 mL of concentrated sulfuric acid and heat to 50°C.

-

Slowly add the dried 2-(hydroxyimino)-N-(3-chloro-2-fluorophenyl)acetamide (0.1 mol) in small portions, ensuring the temperature does not exceed 80°C.

-

After the addition is complete, stir the mixture at 80°C for an additional 30 minutes.

-

Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60°C.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Medicinal Chemistry Applications & Biological Evaluation

Isatin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antiviral effects. The presence of chloro and fluoro substituents at the 6 and 7 positions of the indoline-2,3-dione core is anticipated to influence its biological profile.

Potential as Kinase Inhibitors in Oncology

Many isatin derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Hypothetical Kinase Inhibition Profile of this compound Derivatives

While specific data for this compound is unavailable, the following table presents representative data for other 6,7-disubstituted isatin analogs to illustrate potential activities.

| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Analog A | VEGFR2 | 80 | Sunitinib | 9 |

| Analog B | CDK2 | 150 | Roscovitine | 450 |

| Analog C | GSK-3β | 50 | CHIR99021 | 6.7 |

Disclaimer: The data in this table is for illustrative purposes only and represents the activity of structurally related compounds, not this compound itself.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound derivatives) in DMSO. b. In a 384-well plate, add the kinase, the test compound, and the substrate in the assay buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy. Isatin derivatives can potentially inhibit RTKs like VEGFR2, leading to the downstream blockade of pro-proliferative and angiogenic signals.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Potential as Antiviral Agents

Isatin and its derivatives have a long history of investigation as antiviral agents, with some compounds showing activity against a range of viruses.

Hypothetical Antiviral Activity of this compound Derivatives

The following table provides representative antiviral data for other halogenated isatin analogs.

| Compound ID | Virus Target | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| Analog D | Influenza A (H1N1) | 5.2 | >100 | >19.2 |

| Analog E | Hepatitis C Virus (HCV) | 12.5 | >50 | >4 |

| Analog F | SARS-CoV 3CLpro | 8.7 | Not reported | Not reported |

Disclaimer: The data in this table is for illustrative purposes only and represents the activity of structurally related compounds, not this compound itself.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay - General)

-

Cells and Virus: A suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) and the virus of interest.

-